molecular formula C20H17FN2O3S2 B2939426 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide CAS No. 922913-37-9

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide

Cat. No. B2939426
CAS RN: 922913-37-9
M. Wt: 416.49
InChI Key: FFKXQTDUSZIJHH-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide, also known as BFT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFT is a thiazole derivative that has shown promising results in various preclinical studies.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds, such as N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, demonstrate the process of creating and analyzing new derivatives with potential scientific applications. This involves characterizing the compounds using various spectral data such as 1H, 13C, UV, IR, and mass spectral analysis (Manolov, Ivanov, & Bojilov, 2021).

Biological Activity

Research into similar compounds, like N-(4-phenylthiazol-2-yl)benzenesulfonamides, reveals their potential as high-affinity inhibitors for enzymes like kynurenine 3-hydroxylase. Such compounds have been shown to be effective in vitro and could be valuable for understanding the pathophysiological role of specific pathways after neuronal injury (Röver et al., 1997).

Detection and Discrimination Techniques

In the field of chemical, biological, and environmental sciences, the development of sensitive and selective detection techniques is crucial. Compounds like the one can be used in the design of fluorescent probes for discrimination of specific thiols, highlighting their application in environmental and biological sciences (Wang et al., 2012).

Radioactive Labeling for Tumor Detection

Compounds such as N-(4-(benzothiazol-2-yl)phenyl)-3-(4-nitroimidazole-1-yl)propanamide have been used in the synthesis and radiolabeling with iodine-131 for tumor hypoxia markers. These radiolabeled compounds have shown potential in accumulating in hypoxic tumor cells in vitro and in vivo (Li, Chu, Liu, & Wang, 2005).

Anticancer Agents

Benzothiazole derivatives, including those similar to the compound , have been synthesized and investigated for their anticancer activity. Various substitutions on the benzothiazole scaffold modulate antitumor properties, demonstrating the potential of these compounds as anticancer agents (Osmaniye et al., 2018).

CDK2 Inhibitors in Cancer Treatment

Derivatives of benzothiazole have been found effective as inhibitors of CDK2, an enzyme important in cell cycle regulation. Structure-based drug design has led to the discovery of potent and selective CDK2 inhibitors, highlighting the role of similar compounds in cancer treatment (Vulpetti et al., 2006).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S2/c21-14-4-6-15(7-5-14)27-9-1-2-19(24)23-20-22-16(11-28-20)13-3-8-17-18(10-13)26-12-25-17/h3-8,10-11H,1-2,9,12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKXQTDUSZIJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCCSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide

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